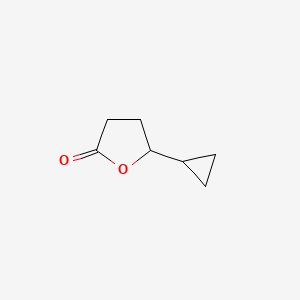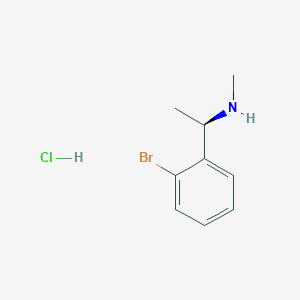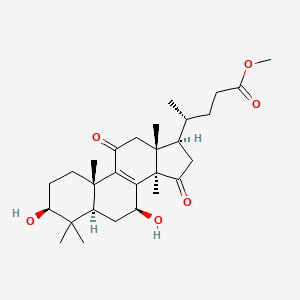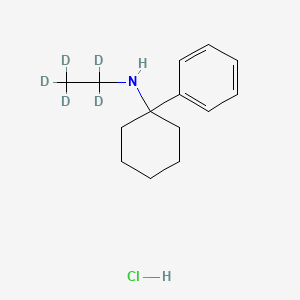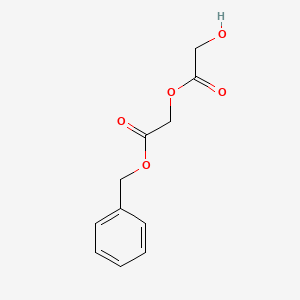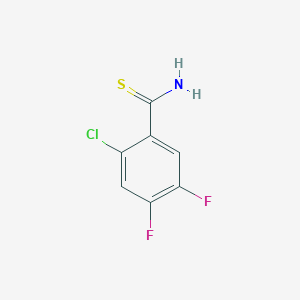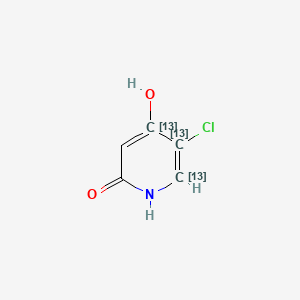
Gimeracil-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:
Nucleophilic substitution: 2,4-dimethoxypyridine is treated with sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.
Isotope labeling: The final step involves introducing the 13C3 label to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Gimeracil-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Applications De Recherche Scientifique
Gimeracil-13C3 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study metabolic pathways and enzyme interactions.
Biology: Researchers use it to investigate cellular processes and drug metabolism.
Medicine: It plays a crucial role in cancer research, particularly in understanding the mechanisms of chemotherapy drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tegafur: Another chemotherapeutic agent that is often used in combination with Gimeracil.
Oteracil: Used alongside Gimeracil to reduce the side effects of chemotherapy.
Cyanuric Acid-13C3: A similar labeled compound used in various research applications.
Uniqueness
Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.
Propriétés
Formule moléculaire |
C5H4ClNO2 |
|---|---|
Poids moléculaire |
148.52 g/mol |
Nom IUPAC |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
Clé InChI |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES isomérique |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
SMILES canonique |
C1=C(C(=CNC1=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


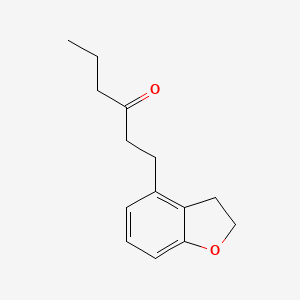
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
